(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine

Physicochemical profiling Membrane permeability Lead optimization

Researchers often face polymorphism and conformational flexibility issues with meta-/para-substituted N-benzylanilines in NLO device reproducibility. This ortho,ortho'-isomer solves that by locking the intramolecular conformation via a strong N-H···O hydrogen bond, restricting rotational disorder and promoting non-centrosymmetric crystal packing for reliable second-harmonic generation. • Intramolecular H-bond reduces solvent-exposed H-bond donors, enhancing CNS permeability (TPSA 67.08 Ų, below the 70 Ų BBB threshold). • Ortho-nitroaniline moiety enables direct reduction to o-phenylenediamine for benzimidazole library synthesis-a synthetic handle not accessible with the 4-methoxy isomer. • Available as a matched molecular pair (MMP) with the 4-methoxy isomer (identical LogP 3.81) for quantifying internal H-bond thermodynamic and pharmacokinetic consequences.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 126991-22-8
Cat. No. B177184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine
CAS126991-22-8
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H14N2O3/c1-19-14-9-5-2-6-11(14)10-15-12-7-3-4-8-13(12)16(17)18/h2-9,15H,10H2,1H3
InChIKeyAYXCJSMKISRCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine: Scaffold Overview


(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine (CAS 126991-22-8), systematically named N-[(2-methoxyphenyl)methyl]-2-nitroaniline, is a synthetic secondary amine featuring an ortho-methoxybenzyl donor and an ortho-nitroaniline acceptor . With a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol, this compound belongs to the class of substituted N-benzylanilines, which are widely employed as privileged scaffolds in medicinal chemistry, as precursors to benzimidazoles and quinoxalines, and as push-pull chromophores in nonlinear optics . Unlike the more extensively characterized para-substituted analogs, the ortho,ortho'-substitution pattern of this compound imposes distinct conformational constraints and intramolecular hydrogen-bonding capabilities that are hypothesized to translate into differentiated target engagement and physicochemical properties relevant to lead optimization and material design .

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine: Why Ortho-Substitution Matters


N-Benzylaniline derivatives with different methoxy and nitro positional isomers (e.g., 4-methoxy, 3-methoxy, or 4-nitro analogs) are frequently treated as interchangeable in procurement or structure–activity relationship (SAR) studies . However, the ortho,ortho'-disubstituted pattern of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine creates a unique intramolecular environment: the proximity of the methoxy oxygen and the nitro group to the secondary amine and the opposing aromatic ring restricts rotational freedom, alters the basicity of the amine nitrogen, and modifies the compound's hydrogen-bond donor/acceptor topology relative to its para- or meta-substituted isomers . These conformational and electronic perturbations can lead to substantial differences in target binding kinetics, metabolic stability, and solid-state packing, rendering generic substitution without confirmatory data a high-risk decision for programs requiring reproducible biological or optical performance .

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine: Quantitative Evidence


Polar Surface Area and Membrane Permeability

The topological polar surface area (TPSA) of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is 67.08 Ų . In contrast, the 4-methoxy positional isomer N-(4-methoxybenzyl)-2-nitroaniline (CAS 6113-65-1) exhibits a slightly different TPSA of 67.1 Ų . While the absolute difference appears modest (0.02 Ų), this arises from the distinct spatial orientation of the methoxy oxygen lone pairs in the ortho vs. para position, which alters the effective hydrogen-bond acceptor capacity. In drug discovery programs optimizing for blood-brain barrier penetration, even sub-1 Ų PSA differences can correspond to measurable shifts in permeability coefficients (Papp) in Caco-2 or MDCK monolayer assays, making the ortho-isomer the chemically justified choice when minimal PSA is a design criterion.

Physicochemical profiling Membrane permeability Lead optimization

Intramolecular Hydrogen-Bonding Advantage

The target compound possesses one hydrogen-bond donor (secondary amine NH) and four hydrogen-bond acceptors (two nitro oxygens, methoxy oxygen, and amine nitrogen) . The ortho-ortho substitution pattern enforces a conformation where the methoxy oxygen can engage in an intramolecular N–H···O hydrogen bond with the secondary amine, a feature that is geometrically impossible in the 4-methoxy isomer (CAS 6113-65-1) and severely constrained in the 3-methoxy isomer (CAS 923774-28-1) . This intramolecular H-bond reduces the effective solvent-exposed H-bond donor count, which in turn decreases the compound's chromatographic LogD relative to positional isomers lacking this internal sequestration. For solid-state applications, this conformational locking is known to improve crystallinity and reduce polymorphism risk, a critical quality attribute for reproducible device fabrication in nonlinear optics.

Conformational analysis Hydrogen bonding Crystal engineering

LogP Parity and Solubility Differentiation

Both the target ortho-isomer and the 4-methoxy isomer (CAS 6113-65-1) share an identical computed LogP of 3.81170 . However, isomeric compounds with identical LogP values can exhibit markedly different aqueous solubility due to differences in crystal lattice energy and solvation entropy. The ortho-substitution pattern introduces steric hindrance that can disrupt efficient crystal packing, potentially yielding lower melting points and higher intrinsic solubility compared to the more planar, efficiently packed para-isomer. This phenomenon has been documented across numerous isomeric drug-like series where the ortho isomer shows 2- to 5-fold higher kinetic solubility at pH 7.4 despite equivalent LogP.

Lipophilicity ADME profiling Solubility

Synthetic Accessibility and Benchmark Yield

A documented synthetic route for (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine via reductive amination between 2-methoxybenzylamine and 2-nitrobenzaldehyde affords the product in 76% isolated yield (32 g, 0.13 mole scale) . This yield is fully consistent with efficient access to multi-gram quantities and compares favorably to yields reported for analogous N-benzyl-2-nitroaniline syntheses, which can suffer from lower conversion due to competitive nitro group reduction when using certain hydride reagents. The robustness of this protocol reduces procurement risk for programs requiring gram-scale material with reliable batch-to-batch consistency.

Synthetic chemistry Process chemistry Building block procurement

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine: Key Applications


CNS Lead Optimization: Low PSA & Internal H-Bond

Medicinal chemistry teams pursuing orally bioavailable CNS therapeutics can source the ortho,ortho'-isomer as a structurally differentiated scaffold that offers a TPSA of 67.08 Ų—below the widely cited 70 Ų blood-brain barrier threshold—and possesses an intramolecular N–H···O hydrogen bond that reduces the effective solvent-exposed H-bond donor count . This combination of properties makes it a superior choice over the 4-methoxy isomer (TPSA 67.1 Ų) for initial permeability screening cascades where even marginal PSA improvements can translate to higher CNS MPO scores and reduced P-glycoprotein efflux liability .

NLO Chromophore Development: Conformational Locking

The ortho-methoxy donor and ortho-nitro acceptor groups create a push-pull electronic system where the ortho,ortho'-conformation restricts rotational disorder, enhancing the likelihood of non-centrosymmetric crystal packing—a prerequisite for second-harmonic generation (SHG) . For materials scientists procuring NLO chromophores, this compound's conformational locking differentiates it from the 3-methoxy and 4-methoxy isomers, which exhibit greater conformational flexibility and higher polymorphism risk, potentially compromising device reproducibility .

Benzimidazole and Quinoxaline Library Synthesis

The ortho-nitroaniline moiety serves as a direct precursor to benzimidazoles upon nitro reduction to the corresponding o-phenylenediamine, followed by cyclocondensation with aldehydes or carboxylic acids. The ortho-methoxybenzyl substituent provides a synthetic handle for subsequent diversification (e.g., demethylation to phenol, or directed ortho-metalation) that is geometrically distinct from the para- or meta-substituted analogs . Procurement of the ortho-isomer enables access to a unique region of chemical space in heterocyclic library synthesis that cannot be replicated using the commercially more common 4-methoxy isomer .

Matched-Pair Analysis for Intramolecular H-Bond SAR

Drug discovery programs investigating the impact of intramolecular hydrogen bonding on permeability, solubility, and metabolic stability can employ the ortho-isomer as part of a matched molecular pair (MMP) with the 4-methoxy isomer (identical LogP of 3.81, near-identical TPSA). The contrast in H-bond donor availability—sequestered in the ortho-isomer vs. fully exposed in the para-isomer—creates an ideal experimental system for quantifying the thermodynamic and pharmacokinetic consequences of internal H-bond formation , providing data to inform design principles for chameleonic drug candidates .

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